molecular formula C21H15N3O2 B7707660 N-phenyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide

N-phenyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide

Cat. No.: B7707660
M. Wt: 341.4 g/mol
InChI Key: SNIYSNGAYFRNTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-phenyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide, also known as PPOB, is a chemical compound that has gained significant attention in the field of scientific research. It is a synthetic compound that belongs to the class of oxadiazole derivatives and has been extensively studied for its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-phenyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of immune and inflammatory responses.
Biochemical and physiological effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in cells and tissues. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells and to improve glucose metabolism in diabetic animals.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-phenyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide is its versatility in terms of its potential applications in various fields of scientific research. It has been shown to exhibit a wide range of biological activities, making it a promising candidate for the development of new drugs and diagnostic tools. However, the synthesis of this compound is a complex process that requires expertise in synthetic organic chemistry. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to evaluate its safety and efficacy in humans.

Future Directions

There are several potential future directions for the study of N-phenyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide. One area of focus could be the development of new drugs based on the structure of this compound. Another area of focus could be the use of this compound as a diagnostic tool for the detection of metal ions in biological systems. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to evaluate its safety and efficacy in humans.

Synthesis Methods

The synthesis of N-phenyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide involves the reaction of 2-aminobenzophenone and phenyl isocyanate in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product through a series of chemical reactions. The synthesis of this compound is a complex process that requires expertise in synthetic organic chemistry.

Scientific Research Applications

N-phenyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.

Properties

IUPAC Name

N-phenyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O2/c25-20(22-16-11-5-2-6-12-16)17-13-7-8-14-18(17)21-23-19(24-26-21)15-9-3-1-4-10-15/h1-14H,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNIYSNGAYFRNTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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